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Introduction
The pp60v-src is a non-receptor tyrosine kinase encoded by the Rous sarcoma virus, which

plays a pivotal role in cellular signal transduction pathways regulating cell growth, proliferation,

differentiation, and migration.[1][2] Dysregulation of Src kinase activity is implicated in the

development and progression of various cancers, making it a critical target for therapeutic

intervention.[2][3] Accurate and robust quantification of pp60v-src kinase activity is therefore

essential for basic research and for the discovery and development of novel kinase inhibitors.

This document provides detailed application notes and protocols for several widely used

quantitative methods to measure pp60v-src kinase activity, including radiometric assays,

fluorescence-based assays, and enzyme-linked immunosorbent assays (ELISA).

I. In Vitro Kinase Assays
In vitro assays utilize purified active pp60v-src enzyme and a specific peptide or protein

substrate to measure the transfer of a phosphate group from ATP to the substrate.

Radiometric Assays
Radiometric assays are considered the gold standard for quantifying kinase activity due to their

direct measurement of phosphate incorporation.[4] These assays typically use [γ-³²P]ATP or [γ-
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³³P]ATP as the phosphate donor.

Principle: Active pp60v-src kinase transfers the radiolabeled terminal phosphate from [γ-

³²P]ATP to a tyrosine residue on a specific substrate peptide. The phosphorylated substrate is

then separated from the unincorporated [γ-³²P]ATP, and the amount of incorporated

radioactivity is quantified using a scintillation counter or phosphorimager, which is directly

proportional to the kinase activity.[1][5][6]

Advantages:

High Sensitivity: Direct detection of phosphorylation provides high sensitivity.[7]

Gold Standard: Considered a direct and unambiguous measure of kinase activity.[4][7]

Versatility: Can be used with a wide variety of peptide and protein substrates.

Limitations:

Safety: Requires handling of radioactive materials and appropriate safety precautions.[5][7]

Throughput: Can be labor-intensive and is not easily adaptable for high-throughput

screening (HTS).[7]

Quantitative Data Summary:

Parameter Typical Value/Range Reference

Substrate Concentration 150-375 µM [8]

ATP Concentration 10-200 µM [6][9]

Incubation Time 10-40 minutes [9]

Incubation Temperature 30°C [1]

Specific Activity of [γ-³²P]ATP ~3000 Ci/mmol [5]

Experimental Protocol: Radiometric Filter Binding Assay[1][9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_c_Src_Peptide_Substrates_for_Kinase_Activity_Assays.pdf
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-CH-Site/it_IT/-/CHF/ShowDocument-File?ProductSKU=MM_NF-17-131&DocumentUID=5655140&DocumentType=COA&Language=EN&Country=US&ProductBatchNo=2383137&Origin=PDP
https://pmc.ncbi.nlm.nih.gov/articles/PMC5131709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6953734/
https://www.reactionbiology.com/wp-content/uploads/2024/04/Radiometric-Assay_Brochure.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6953734/
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-CH-Site/it_IT/-/CHF/ShowDocument-File?ProductSKU=MM_NF-17-131&DocumentUID=5655140&DocumentType=COA&Language=EN&Country=US&ProductBatchNo=2383137&Origin=PDP
https://pmc.ncbi.nlm.nih.gov/articles/PMC6953734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6953734/
https://www.merckmillipore.com/AE/en/INTERSHOP/web/WFS/Merck-BE-Site/fr_FR/-/EUR/ShowDocument-File?ProductSKU=MM_NF-14-117&DocumentId=null&DocumentUID=4719919&DocumentType=COA&Language=EN&Country=US&ProductBatchNo=17765&Origin=PDP
https://pmc.ncbi.nlm.nih.gov/articles/PMC5131709/
https://apac.eurofinsdiscovery.com/catalog/src-human-tk-kinase-enzymatic-radiometric-km-atp-kinaseprofiler-leadhunter-assay-fr/14-326KP
https://apac.eurofinsdiscovery.com/catalog/src-human-tk-kinase-enzymatic-radiometric-km-atp-kinaseprofiler-leadhunter-assay-fr/14-326KP
https://www.benchchem.com/pdf/A_Comparative_Guide_to_c_Src_Peptide_Substrates_for_Kinase_Activity_Assays.pdf
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-CH-Site/it_IT/-/CHF/ShowDocument-File?ProductSKU=MM_NF-17-131&DocumentUID=5655140&DocumentType=COA&Language=EN&Country=US&ProductBatchNo=2383137&Origin=PDP
https://www.benchchem.com/pdf/A_Comparative_Guide_to_c_Src_Peptide_Substrates_for_Kinase_Activity_Assays.pdf
https://apac.eurofinsdiscovery.com/catalog/src-human-tk-kinase-enzymatic-radiometric-km-atp-kinaseprofiler-leadhunter-assay-fr/14-326KP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Purified active pp60v-src enzyme

Src substrate peptide (e.g., KVEKIGEGTYGVVYK)[5][9]

Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[1]

[γ-³²P]ATP

Unlabeled ATP

P81 phosphocellulose paper[1][5]

Wash Buffer (e.g., 0.75% phosphoric acid)[1][5]

Scintillation counter and scintillation fluid

Procedure:

Prepare the kinase reaction mixture in a microcentrifuge tube. For a 50 µL reaction, combine

the kinase reaction buffer, the desired concentration of the peptide substrate, and the purified

pp60v-src enzyme.

Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the

reaction stays within the linear range.[1][5]

Stop the reaction by spotting a portion of the reaction mixture (e.g., 25 µL) onto a P81

phosphocellulose paper square.[1][5]

Wash the P81 paper squares multiple times (e.g., 5 times for 5 minutes each) with wash

buffer to remove unincorporated [γ-³²P]ATP.[5]

Perform a final wash with acetone.

Place the dried P81 paper in a scintillation vial with scintillation fluid.
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Quantify the incorporated radioactivity using a scintillation counter.

Calculate the amount of phosphate incorporated into the peptide based on the specific

activity of the [γ-³²P]ATP.

Workflow Diagram:
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Click to download full resolution via product page

Caption: Workflow for a radiometric filter binding assay.

Fluorescence-Based Assays
Fluorescence-based assays offer a non-radioactive alternative for measuring kinase activity

and are generally more amenable to high-throughput screening.[10]

Principle: This homogenous assay measures the change in polarization of fluorescently labeled

substrate peptides. A small, fluorescently labeled peptide substrate tumbles rapidly in solution,

resulting in low fluorescence polarization. Upon phosphorylation by pp60v-src, the peptide

binds to a phosphotyrosine-specific antibody, creating a larger complex that tumbles more

slowly, leading to an increase in fluorescence polarization. The change in polarization is

proportional to the kinase activity.

Advantages:

Homogeneous Assay: Simple "mix-and-read" format, reducing handling steps.[10]

High-Throughput: Easily automated for screening large compound libraries.[10]

Non-Radioactive: Avoids the hazards associated with radioactivity.[10]
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Limitations:

Indirect Measurement: Relies on the binding of an antibody, which can be prone to

interference.

Assay Window: Can have a smaller signal-to-background ratio compared to other methods.

Principle: TR-FRET assays utilize two interacting fluorophores, a donor and an acceptor. A

biotinylated substrate peptide is phosphorylated by pp60v-src. A lanthanide-labeled

phosphotyrosine-specific antibody (donor) and a streptavidin-labeled acceptor fluorophore are

then added. When the substrate is phosphorylated, the donor and acceptor are brought into

close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET

signal is proportional to the level of substrate phosphorylation.[10]

Advantages:

High Sensitivity: Time-resolved detection minimizes background fluorescence.[10]

Robust: Less susceptible to interference from colored compounds.

Homogeneous Format: Suitable for HTS applications.[10]

Limitations:

Complex Reagents: Requires specifically labeled antibodies and substrates.

Potential for Interference: Light scattering or quenching compounds can affect the signal.

Quantitative Data Summary (Fluorescence-Based Assays):
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Assay Type Key Reagents
Detection
Method

Lower Limit of
Detection
(Inhibitor Kᵢ)

Reference

FP

Fluorescently

labeled peptide

substrate,

Phosphotyrosine

-specific antibody

Fluorescence

Polarization

Reader

~0.01 nM [10]

TR-FRET

Biotinylated

peptide

substrate,

Lanthanide-

labeled antibody,

Streptavidin-

acceptor

TR-FRET

compatible plate

reader

~0.01 nM [10]

Experimental Protocol: Generic Fluorescence-Based Assay

Materials:

Purified active pp60v-src enzyme

Appropriate fluorescently labeled or biotinylated peptide substrate

Kinase Reaction Buffer

ATP

Detection reagents (e.g., phosphotyrosine-specific antibody, streptavidin-acceptor)

Assay Plate (e.g., 96-well or 384-well)

Plate reader capable of detecting FP or TR-FRET

Procedure:
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Set up the kinase reaction in a multi-well plate containing kinase reaction buffer, pp60v-src

enzyme, and the specific peptide substrate.

Initiate the reaction by adding ATP.

Incubate at the desired temperature for an optimized duration.

Stop the reaction (e.g., by adding EDTA).

Add the detection reagents.

Incubate to allow for binding.

Read the plate on a compatible plate reader.

Workflow Diagram:

Kinase Reaction Detection

Set up Kinase Reaction
in Plate

Add ATP
Initiate

Incubate Stop Reaction Add Detection
Reagents Read Plate

Click to download full resolution via product page

Caption: General workflow for fluorescence-based kinase assays.

Luminescence-Based Assays
Principle: These assays measure the amount of ADP produced during the kinase reaction. The

ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal.

The intensity of the light is directly proportional to the amount of ADP produced and therefore to

the kinase activity.[1][3] The ADP-Glo™ Kinase Assay is a common example of this method.[1]

[3][11]

Advantages:
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High Sensitivity and Dynamic Range: Luminescent signals can be very strong.[3]

Universal: Can be used for virtually any ADP-generating enzyme.[3]

HTS Compatible: Simple, two-step "add-mix-read" format.[12]

Limitations:

Indirect Measurement: Measures ADP production, not direct substrate phosphorylation.

Enzyme Coupling: Relies on the activity of coupling enzymes, which can be a source of

interference.

Quantitative Data Summary (ADP-Glo™ Assay):

Parameter Typical Value/Range Reference

Src Enzyme per reaction 2 ng [3]

Incubation Time (Kinase) 60 minutes [3]

Incubation Time (ADP-Glo™

Reagent)
40 minutes [3]

Incubation Time (Kinase

Detection Reagent)
30 minutes [3]

Experimental Protocol: ADP-Glo™ Kinase Assay[1][3]

Materials:

Purified active pp60v-src enzyme

Peptide substrate

Kinase Reaction Buffer

ATP
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ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

Luminometer

Procedure:

Set up the kinase reaction in a multi-well plate containing kinase reaction buffer, pp60v-src

enzyme, and peptide substrate.

Initiate the reaction by adding ATP.

Incubate at room temperature for 60 minutes.[3]

Add ADP-Glo™ Reagent to deplete the remaining ATP.

Incubate at room temperature for 40 minutes.[3]

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate at room temperature for 30 minutes.[3]

Measure the luminescence using a luminometer.

Workflow Diagram:

Kinase Reaction Signal Generation & Detection

Set up Kinase Reaction Add ATP

Initiate

Incubate 60 min Add ADP-Glo™
Reagent Incubate 40 min Add Kinase

Detection Reagent Incubate 30 min Read Luminescence
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Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.

II. Cellular Assays
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Cellular assays measure pp60v-src kinase activity within intact cells, providing a more

physiologically relevant context.

ELISA-Based Cellular Assays
Principle: These assays quantify the phosphorylation of Src at a specific activating site (e.g.,

Tyr416) in cell lysates.[13] Cells are lysed, and the lysate is added to a microplate pre-coated

with a capture antibody specific for total Src. A second antibody, specific for the phosphorylated

form of Src (p-Src Tyr416), is then added. This detection antibody is typically conjugated to an

enzyme like horseradish peroxidase (HRP), which catalyzes a colorimetric or

chemiluminescent reaction upon the addition of a substrate. The signal intensity is proportional

to the amount of phosphorylated Src.[2][13]

Advantages:

Physiological Relevance: Measures kinase activity in a cellular context.[2]

Quantitative: Provides a quantitative readout of a specific phosphorylation event.[2]

High-Throughput: Amenable to multi-well plate formats.

Limitations:

Indirect: Measures the phosphorylation state of the kinase, which is an indicator of activity,

not a direct measurement of catalytic activity.

Antibody Dependant: The specificity and quality of the antibodies are critical for reliable

results.[13]

Quantitative Data Summary (ELISA):

Parameter Typical Value/Range Reference

Detection Range 0.781-50 ng/ml [14]

Sensitivity 0.469 ng/ml [14]

Sample Type Cell lysates, serum, plasma [14]
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Experimental Protocol: Cellular Phospho-Src (Tyr416) ELISA[13]

Materials:

Cell culture and treatment reagents

Cell Lysis Buffer

Microplate coated with anti-Src capture antibody

Detection antibody: anti-phospho-Src (Tyr416)

HRP-conjugated secondary antibody

Substrate for HRP (e.g., TMB)

Stop Solution

Microplate reader

Procedure:

Culture and treat cells with compounds of interest.

Lyse the cells to extract proteins.

Add the cell lysates to the wells of the antibody-coated microplate.

Incubate to allow the capture antibody to bind to Src protein.

Wash the wells to remove unbound material.

Add the anti-phospho-Src (Tyr416) detection antibody and incubate.

Wash the wells.

Add the HRP-conjugated secondary antibody and incubate.

Wash the wells.
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Add the HRP substrate and incubate to develop the color.

Add the stop solution to terminate the reaction.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Workflow Diagram:

Sample Preparation Immunobinding Steps Detection

Treat & Lyse Cells Add Lysate to
Coated Plate Wash Add Anti-p-Src Ab Wash Add HRP-2° Ab Wash Add Substrate Add Stop Solution Read Absorbance

Click to download full resolution via product page

Caption: Workflow for a phospho-Src (Tyr416) sandwich ELISA.

III. Src Signaling Pathway
pp60v-src is a central node in numerous signaling pathways. Its activity is regulated by

phosphorylation and interactions with other proteins. Upon activation by upstream signals, such

as growth factor receptors (e.g., EGFR, PDGFR), Src phosphorylates a multitude of

downstream substrates, influencing pathways that control cell proliferation, survival, and

motility.[2]
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Caption: Simplified pp60v-src signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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